メタ重亜硫酸カリウム

概要

説明

Potassium metabisulfite, also known as potassium pyrosulfite, is a white crystalline powder with a pungent odor. Its chemical formula is K₂S₂O₅. This compound is primarily used as an antioxidant and chemical sterilant. It is commonly used in the food and beverage industry, particularly in winemaking and brewing, to prevent oxidation and preserve the color and flavor of the products .

作用機序

メタ重亜硫酸カリウムは、水に溶解すると二酸化硫黄(SO₂)を放出することによって主にその効果を発揮します。二酸化硫黄は消毒剤と酸化防止剤として作用し、食品や飲料の色と風味を保護します。二酸化硫黄は酸化剤とも反応し、硫黄原子の正の価数を4から6に増加させます .

類似の化合物:

メタ重亜硫酸ナトリウム(Na₂S₂O₅): メタ重亜硫酸カリウムと化学的に非常に類似しており、多くの場合互換的に使用されます.

重亜硫酸カリウム(KHSO₃): 同様の保存特性を持つ別の硫黄含有化合物です。

重亜硫酸ナトリウム(NaHSO₃): さまざまな用途で保存剤と酸化防止剤として使用されます。

独自性: メタ重亜硫酸カリウムは、酸化防止剤と化学滅菌剤の両方の役割を果たすという点でユニークです。 食品および飲料業界では、製品の味を大幅に変えることなく、製品の色と風味を保持する効果から特に好まれています .

科学的研究の応用

メタ重亜硫酸カリウムは、科学研究において幅広い用途を持っています。

化学: スルホン化反応で使用され、医薬品や材料科学において重要なスルホニル含有化合物を合成します.

生物学: 微生物の増殖を防ぐために、生物学的サンプルの保存剤として使用されます。

医学: 特定の医薬製剤の調製に使用されます。

生化学分析

Biochemical Properties

Potassium metabisulfite serves vital roles through its antioxidant and antimicrobial activities . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .

Cellular Effects

Potassium metabisulfite has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, potassium metabisulfite exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium metabisulfite change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of potassium metabisulfite vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Potassium metabisulfite is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

Potassium metabisulfite is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Potassium metabisulfite can be synthesized by treating a solution of potassium hydroxide with sulfur dioxide. The reaction is as follows:

2SO2+2KOH→K2S2O5+H2O

This reaction typically occurs at room temperature and results in the formation of potassium metabisulfite and water .

Industrial Production Methods: In industrial settings, potassium metabisulfite is produced by reacting sulfur dioxide with potassium carbonate at temperatures between 50°C and 80°C and a pH between 4 and 7.5. The process involves three main steps:

- Treating a solution of potassium hydroxide and/or potassium carbonate with sulfur dioxide to obtain potassium sulfite.

- Further reacting potassium sulfite with sulfur dioxide to form potassium bisulfite.

- Cooling the reaction mixture to produce potassium metabisulfite, followed by filtration or centrifugation .

化学反応の分析

反応の種類: メタ重亜硫酸カリウムは、以下を含むさまざまな化学反応を起こします。

酸化: 硫酸カリウム(K₂SO₄)と二酸化硫黄(SO₂)ガスに酸化される可能性があります。

還元: 特定の化学反応で還元剤として作用します。

一般的な試薬と条件:

主な生成物:

硫酸カリウム(K₂SO₄): 酸化反応で生成されます。

スルホン酸エステル: アルケンとアルコールとの電気化学的マルチコンポーネント反応によって生成されます.

類似化合物との比較

Sodium Metabisulfite (Na₂S₂O₅): Chemically very similar to potassium metabisulfite and often used interchangeably.

Potassium Bisulfite (KHSO₃): Another sulfur-containing compound with similar preservative properties.

Sodium Bisulfite (NaHSO₃): Used as a preservative and antioxidant in various applications.

Uniqueness: Potassium metabisulfite is unique in its ability to act as both an antioxidant and a chemical sterilant. It is particularly favored in the food and beverage industry due to its effectiveness in preserving the color and flavor of products without significantly altering their taste .

特性

CAS番号 |

16731-55-8 |

|---|---|

分子式 |

H2KO5S2 |

分子量 |

185.25 g/mol |

InChI |

InChI=1S/K.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5) |

InChIキー |

QYFCZKXURBJLPZ-UHFFFAOYSA-N |

SMILES |

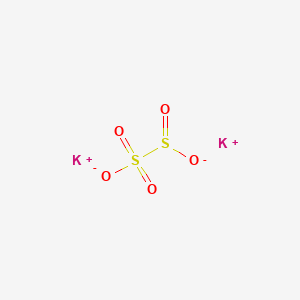

[O-]S(=O)S(=O)(=O)[O-].[K+].[K+] |

正規SMILES |

OS(=O)S(=O)(=O)O.[K] |

Color/Form |

White crystals or crystalline powder White powde |

密度 |

2.3 g/cu cm Relative density (water = 1): 2.34 |

melting_point |

Decomposes at approximately 150 °C |

Key on ui other cas no. |

16731-55-8 |

物理的記述 |

Potassium metabisulfite appears as a white granular or powdery solid with a sharp odor of sulfur dioxide. Decomposes at 150 to 190 °C. Density 2.3 g / cm3. Contact severely irritates skin, eyes, and mucous membranes. Low toxicity. Used as a food preservative and an antioxidant. Dry Powder; Other Solid Colourless crystals or white crystalline powder A white granular or powdery solid with a sharp odor of sulfur dioxide; [CAMEO] WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR. |

ピクトグラム |

Corrosive; Irritant |

賞味期限 |

When stored at a maximum temperature of 25 °C and a maximum relative humidity of 45%, the shelf life is 6 months. |

溶解性 |

Freely soluble in water; insoluble in alcohol Reacts with acid solutions; insoluble in ethanol 49.5 g/100 g water at 25 °C Solubility in water, g/100ml at 25 °C: 49.5 (good) |

同義語 |

Disulfurous Acid Dipotassium Salt; Potassium Pyrosulfite; Pyrosulfurous Acid Dipotassium Salt; Dipotassium Disulfite; Dipotassium Metabisulfite; Dipotassium Pyrosulfite; E 224; Kadifit; Potassium Disulfite (K2S2O5); Potassium Metabisulfite; Potassium |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)